N-(4-chlorophenethyl)-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
Description
N-(4-chlorophenethyl)-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a quinazolinone-derived compound featuring a 3-nitrobenzyl group, a 4-chlorophenethyl chain, and a pentanamide linker. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Properties
CAS No. |
899910-07-7 |
|---|---|
Molecular Formula |
C28H27ClN4O5 |
Molecular Weight |
535 |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C28H27ClN4O5/c29-22-13-11-20(12-14-22)15-16-30-26(34)10-3-4-17-31-27(35)24-8-1-2-9-25(24)32(28(31)36)19-21-6-5-7-23(18-21)33(37)38/h1-2,5-9,11-14,18H,3-4,10,15-17,19H2,(H,30,34) |
InChI Key |
LODZKLPPWXDDQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCCCC(=O)NCCC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenethyl)-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a quinazoline derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This complex organic compound features both chlorophenethyl and nitrobenzyl groups, contributing to its pharmacological potential. The presence of the quinazoline core is notable for its association with various biological activities, particularly in anticancer and antimicrobial research.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. Key methods include:
- Palladium-Catalyzed Cross-Coupling Reactions : Effective for introducing complex substituents onto aromatic systems.
- Temperature Control and Inert Atmospheres : Essential for high yields and purity.
- Analytical Techniques : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm structure and purity.
Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties through several mechanisms:
- Inhibition of Tumor Cell Proliferation : Quinazoline derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells.
- Targeting Specific Pathways : Research indicates potential interactions with key signaling pathways involved in cancer progression, such as the Wnt/β-catenin pathway .
Anticancer Activity
Research on related quinazoline derivatives has demonstrated significant anticancer effects. For instance:
- Compound 25 , a related structure, exhibited IC50 values of 2 µM against SW480 cells and 0.12 µM against HCT116 cells. It inhibited tumor growth in xenograft models while affecting proliferation markers such as Ki67 .
Antimicrobial Properties
Quinazoline derivatives have also shown promise as antimicrobial agents. The structural features of this compound suggest potential activity against various bacterial strains due to its ability to interact with microbial targets.
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison of Heterocyclic Cores
The quinazolinone core in the target compound distinguishes it from structurally related derivatives:
- Thiazolidinone Derivatives: Compounds like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () replace the quinazolinone with a thiazolidinone ring. Thiazolidinones are associated with antidiabetic and antimicrobial activities but lack the fused aromatic system of quinazolinones, which enhances π-π stacking interactions in biological systems .
- Triazole Derivatives: 4-(4-Chlorophenyl)-3-phenyl-5-(4-nitrophenyl)-1,2,4-triazole () employs a triazole ring, offering distinct hydrogen-bonding capabilities but reduced planarity compared to quinazolinones .
Substituent Effects
- Nitro Groups: The 3-nitrobenzyl group in the target compound parallels the nitro-substituted aryl motifs in acifluorfen (), a herbicide.
- Chlorophenyl Motifs : The 4-chlorophenethyl chain is analogous to substituents in metconazole and triticonazole (), fungicides where chloro substituents enhance lipophilicity and membrane penetration .
Pharmacological Potential
While direct data on the target compound’s bioactivity is unavailable, structurally related compounds provide insights:
- Antifungal Applications : Chlorophenyl-containing compounds like triticonazole () highlight the role of chloro substituents in antifungal efficacy, a possible avenue for the target compound .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
